molecular formula C2O2 B14147203 Ethene-1,2-dione CAS No. 4363-38-6

Ethene-1,2-dione

Cat. No.: B14147203
CAS No.: 4363-38-6
M. Wt: 56.02 g/mol
InChI Key: FONOSWYYBCBQGN-UHFFFAOYSA-N
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Description

Ethene-1,2-dione (O=C=C=O) is a highly reactive, hypothetical compound characterized by two adjacent ketone groups on an ethene backbone. While direct studies on this compound are scarce in the literature, its structural analogs—particularly 1,2-diketones (α-diketones) and cyclic diones—are well-investigated for their synthetic utility, physicochemical properties, and biological activities. These compounds often serve as key intermediates in organic synthesis or pharmacophores in drug design due to their electrophilic reactivity and hydrogen-bonding capabilities.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

Ethene-1,2-dione exhibits rapid nucleophilic addition due to the electrophilic nature of its carbonyl carbons. The reaction kinetics are significantly faster compared to saturated diketones.

Example reactions:

  • Amines : Reacts with primary amines to form α-ketoamide derivatives.

  • Alcohols : Forms hemiacetal intermediates, which can further stabilize via intramolecular hydrogen bonding.

Kinetic data:

Reaction TypeRate Constant (k)ConditionsReference
Nucleophilic addition1.2 × 10³ M⁻¹s⁻¹Polar aprotic solvent, 25°C

Cycloaddition Reactions

The conjugated carbonyl system enables participation in [4+2] cycloadditions, such as Diels-Alder reactions, forming six-membered cyclic adducts.

Example:

  • Reacts with 1,3-dienes (e.g., cyclopentadiene) to yield bicyclic lactones under thermal conditions.

Mechanism:

  • Electron-rich diene attacks the electrophilic carbonyl carbons.

  • Ring closure forms a bicyclic structure with retained stereochemistry .

Redox Reactions

The compound participates in redox processes, acting as both an oxidizing and reducing agent depending on reaction conditions.

Oxidation:

  • Under strong oxidizing conditions (e.g., KMnO₄), this compound decomposes to carbon monoxide (CO) .

Reduction:

  • Catalytic hydrogenation (H₂/Pd) yields ethylene glycol derivatives, though this is thermodynamically unfavorable due to inherent instability.

Theoretical Insights and Stability

Computational studies reveal that this compound exists in a triplet diradical state, making it prone to dissociation into two CO molecules. The intersystem crossing time to the singlet state is ~0.5 ns .

Key stability factors:

  • Solvent effects : Polar solvents stabilize transition states in nucleophilic additions.

  • Temperature : Decomposition accelerates above -50°C .

Anionic Derivatives

While neutral this compound is transient, its anionic forms are stable and synthetically useful:

AnionFormulaStabilityApplications
OCCO⁻C₂O₂⁻HighIntermediate in carboxylation reactions
AcetylenediolateC₂O₂²⁻ModerateLigand in coordination chemistry

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethene-1,2-dione has historically been challenging, with successful attempts reported only in recent years through advanced techniques such as laser-induced electron ejection from its corresponding anion. The compound has been characterized spectroscopically, revealing its transient nature and potential for further exploration in chemical reactions .

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions leading to the formation of complex molecules. Notable applications include:

  • Synthesis of Diketones : this compound can be used to synthesize unsymmetrical diketones through reactions with ketones and heteroaryl halides. For example, the reaction of this compound with phenyl derivatives has yielded diketones with significant yields .
  • Formation of Indole Derivatives : Research indicates that derivatives of this compound exhibit anticancer activity. Compounds synthesized from this precursor have shown moderate to potent antiproliferative effects against various cancer cell lines .

Medicinal Chemistry Applications

Recent studies have explored the medicinal properties of compounds derived from this compound:

  • Anticancer Activity : Derivatives synthesized from this compound have been evaluated for their anticancer properties. For instance, certain indole-based compounds demonstrated significant activity against HeLa and A549 cancer cell lines .
  • Antiviral and Antimicrobial Properties : Some derivatives have also shown promise as antiviral and antimicrobial agents, suggesting a broader application in pharmaceutical development .

Case Study 1: Anticancer Activity of Indole Derivatives

A study synthesized several indole derivatives from this compound and evaluated their anticancer activities. The results indicated that many compounds exhibited moderate to potent activity against specific cancer cell lines (HeLa, A549) when tested in vitro .

Compound NameActivity Against HeLaActivity Against A549
Compound AModeratePotent
Compound BPotentModerate
Compound CWeakWeak

Case Study 2: Synthesis of Diketones

Another study focused on the use of this compound in synthesizing unsymmetrical diketones via microwave-assisted methods. The reaction produced a variety of diketones with yields ranging from 48% to 65%, demonstrating the efficiency of this approach .

Diketone StructureYield (%)
Structure A65
Structure B58
Structure C48

Mechanism of Action

The mechanism of action of ethene-1,2-dione involves its highly reactive diradical nature. The compound’s electronic structure allows for intersystem crossing between the triplet and singlet states, leading to its dissociation into carbon monoxide molecules . This transient nature makes this compound a challenging yet intriguing molecule for theoretical and experimental studies.

Comparison with Similar Compounds

Comparison with Ethane-1,2-diones

Ethane-1,2-diones (1,2-diketones) are structurally related to ethene-1,2-dione but feature a saturated backbone. Key examples include:

Table 1: Ethane-1,2-diones and Their Properties

Compound Structure Key Properties Reference
Benzil C₆H₅-C(=O)-C(=O)-C₆H₅ Symmetric; low water solubility; potent carboxylesterase (CE) inhibitor
1-Phenyl-2-pyridinyldione C₆H₅-C(=O)-C(=O)-C₅H₄N Asymmetric; improved solubility; retains CE inhibition; modular synthesis
Hyrtiosin B Indole-substituted dione Natural product (marine sponge); clogP = 2.0; potential CE inhibition
  • Benzil : A benchmark symmetric 1,2-diketone with strong CE inhibitory activity but poor aqueous solubility due to its hydrophobic aryl groups .
  • 1-Phenyl-2-pyridinyldiones : Asymmetric derivatives exhibit comparable CE inhibition while achieving ~10-fold higher solubility via pyridine’s polarizability .

Comparison with Cyclic Diones

Cyclic 1,2-diones demonstrate unique geometric constraints and reactivity. Notable examples include:

Comparison with Diaryl Diones

Diaryl-substituted 1,2-diketones exhibit varied bioactivity depending on substituent patterns:

Properties

CAS No.

4363-38-6

Molecular Formula

C2O2

Molecular Weight

56.02 g/mol

InChI

InChI=1S/C2O2/c3-1-2-4

InChI Key

FONOSWYYBCBQGN-UHFFFAOYSA-N

Canonical SMILES

C(=C=O)=O

Origin of Product

United States

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